7-Fluorobenzo[b]thiophene-2-carbonyl chloride
Overview
Description
7-Fluorobenzo[b]thiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C9H4ClFOS and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Complexes and Coordination Chemistry
The study of metal(II) 2-fluorobenzoates revealed insights into the structural diversity of metal complexes, highlighting the importance of fluorine's electronegativity in influencing hydrogen bonding and coordination patterns. These findings contribute to the broader understanding of designing targeted molecules for specific applications, emphasizing the role of 2-fluorobenzoates and potentially related compounds like 7-Fluorobenzo[b]thiophene-2-carbonyl chloride in material science and coordination chemistry (Öztürkkan & Necefoğlu, 2022).
Medicinal Chemistry and Drug Development
In medicinal chemistry, thiophene derivatives, including those structurally related to this compound, have shown a broad spectrum of biological activities. These activities underline the significance of thiophene and its derivatives in the development of new therapeutic agents, with potential applications ranging from the treatment of rheumatoid arthritis to serving as fungicides (Rosales-Hernández et al., 2022).
Environmental Science and Biodegradation
The environmental impact and biodegradation of thiophene compounds, such as condensed thiophenes found in petroleum, have been reviewed to understand their behavior in contaminated environments. This research provides a foundation for future studies on the environmental fate of similar compounds, including this compound, and highlights the need for sustainable management of these substances (Kropp & Fedorak, 1998).
Safety and Hazards
Properties
IUPAC Name |
7-fluoro-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFOS/c10-9(12)7-4-5-2-1-3-6(11)8(5)13-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLFVSPZJOHPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.